molecular formula C8H7BrN2 B1441623 3-Bromo-1H-indol-7-amine CAS No. 1084328-82-4

3-Bromo-1H-indol-7-amine

Cat. No.: B1441623
CAS No.: 1084328-82-4
M. Wt: 211.06 g/mol
InChI Key: AOTCBNORDMIMEB-UHFFFAOYSA-N
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Description

“3-Bromo-1H-indol-7-amine” is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom attached to the third carbon of an indole ring, and an amine group attached to the seventh carbon .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, indole derivatives are known to undergo a variety of reactions. For instance, they can participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 211.06 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Regioselective Functionalization

  • Regioselective C(sp2)-H Dual Functionalization: Research led by Moriyama et al. (2015) showcases a regioselective C(sp2)-H dual functionalization of indoles, underpinning bromo-amination via the 1,3-migration of imide groups on indolyl(phenyl)iodonium imides. This metal-free condition process yields 2-bis(sulfonyl)amino-3-bromo-indoles, demonstrating the compound's utility in synthesizing complex indole derivatives (Moriyama, Ishida, & Togo, 2015).

Synthesis of Derivatives

  • Synthesis of 3-Hydroxyl-bromo Indole Derivatives: Wei (2011) highlights the synthesis of four 3-hydroxyl-bromo indole derivatives with potential applications in antitumor activities, antipyretic analgesics, and as hindered amine light stabilizers, underlining the compound's relevance in medicinal chemistry and material science (Wei, 2011).

Bioactive Indole Derivatives

  • Bioactive Indole Derivative Synthesis: The study by Huang et al. (2004) presents a new bioactive indole derivative with the 4-bromobenzenesulfonate moiety, showcasing the compound's application in forming biologically significant structures through selective bonding and molecular interactions (Huang, Zhang, & Sung, 2004).

Advanced Synthetic Methods

  • Palladium-Catalyzed Amination: Schwarz et al. (2007) discuss the palladium-catalyzed amination of 3-silyloxy-substituted bromo-indole with primary and secondary amines, introducing a novel catalyst system for achieving high yields of amino-functionalized indole derivatives. This method is significant for constructing potentially bioactive molecules (Schwarz et al., 2007).

Antitumor and Antiproliferative Activity

  • Synthesis of Indole Derivatives with Antiproliferative Activity: Fawzy et al. (2018) synthesized new heterocyclic compounds derived from 1H-indole-3-carbaldehyde, demonstrating significant in-vitro antiproliferative activity against human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cell lines. This research emphasizes the compound's potential in developing cancer therapeutics (Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018).

Future Directions

Indole derivatives, like “3-Bromo-1H-indol-7-amine”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Biochemical Analysis

Biochemical Properties

3-Bromo-1H-indol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, this compound has been found to bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound has been reported to impact cellular metabolism by altering the activity of key metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure and sustained effects on cells . The compound may undergo degradation over time, leading to a decrease in its activity and effectiveness. Long-term studies have also indicated that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For instance, low doses of this compound may result in mild inhibition of cancer cell proliferation, while higher doses can induce significant apoptosis and tumor regression . . Therefore, careful consideration of dosage is crucial in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound has been shown to inhibit certain enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in cellular energy production and metabolism . Additionally, the compound can affect the levels of specific metabolites, such as ATP and NADH, which play critical roles in cellular energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, allowing for its accumulation in specific cellular compartments . Once inside the cells, this compound can interact with binding proteins, which facilitate its distribution and localization within different cellular compartments . The compound’s transport and distribution can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, the compound can be directed to other subcellular compartments, such as the mitochondria, where it can influence cellular metabolism and energy production .

Properties

IUPAC Name

3-bromo-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTCBNORDMIMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696019
Record name 3-Bromo-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084328-82-4
Record name 3-Bromo-1H-indol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1084328-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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